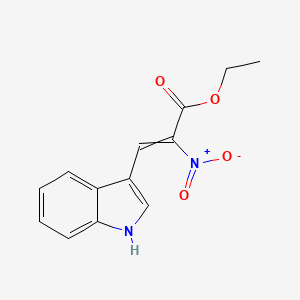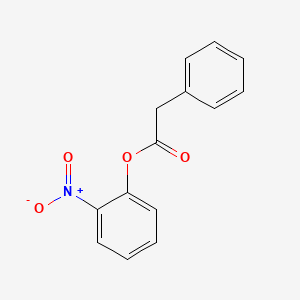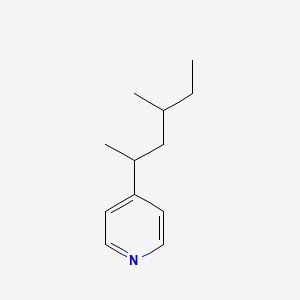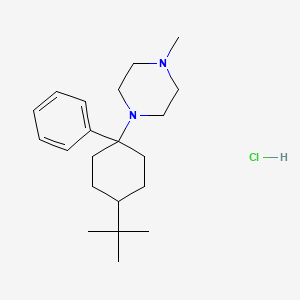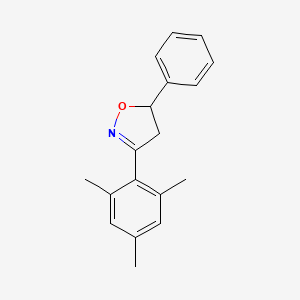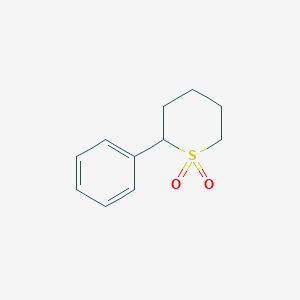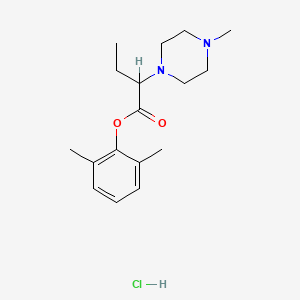
(2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological activities and interactions with different molecular targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride typically involves the reaction of 2,6-dimethylphenyl with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound readily available for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride is widely used in scientific research due to its potential biological activities. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its interactions with various biological targets and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Wirkmechanismus
The mechanism of action of (2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride involves its interaction with specific molecular targets, such as proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The compound’s structure allows it to bind to these targets with high affinity, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride include:
- (2-methoxyphenyl)piperazin-1-yl derivatives
- N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide
- Various arylpiperazine-based compounds
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique properties and interactions with molecular targets. This uniqueness makes it particularly valuable in research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
20684-29-1 |
|---|---|
Molekularformel |
C17H27ClN2O2 |
Molekulargewicht |
326.9 g/mol |
IUPAC-Name |
(2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-5-15(19-11-9-18(4)10-12-19)17(20)21-16-13(2)7-6-8-14(16)3;/h6-8,15H,5,9-12H2,1-4H3;1H |
InChI-Schlüssel |
LVAUXSVPYFVQSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)OC1=C(C=CC=C1C)C)N2CCN(CC2)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


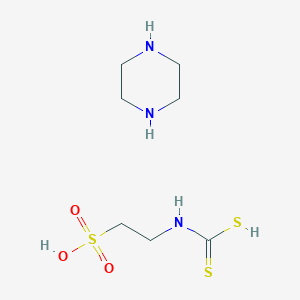
![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)


